molecular formula C11H13ClN2O5 B2912189 Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate CAS No. 1397072-83-1

Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate

Cat. No.: B2912189
CAS No.: 1397072-83-1
M. Wt: 288.68
InChI Key: CRIMWKUPTUBXDD-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a nitro group, a hydroxyl group, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate typically involves the reaction of 5-chloro-2-hydroxy-4-nitroaniline with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form a nitroso or nitrate derivative.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different compound.

  • Substitution: The chlorine atom can be substituted with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) or other alkyl halides.

Major Products Formed:

  • Oxidation: Nitroso derivatives or nitrate esters.

  • Reduction: Amines or amides.

  • Substitution: Chloro-substituted derivatives or other functionalized phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound can be used to study the effects of nitro-containing compounds on biological systems. It may be employed in assays to investigate enzyme inhibition, receptor binding, or cellular responses.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its nitro group and hydroxyl group can interact with biological targets, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other colorants. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate exerts its effects depends on its molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and reactivity. The tert-butyl group provides steric hindrance, affecting the compound's binding affinity to biological targets.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptors: It can interact with receptors, modulating their activity and signaling pathways.

  • Cellular Processes: The compound may affect cellular processes such as apoptosis, cell proliferation, and oxidative stress.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: This compound shares the nitro and hydroxyl groups but has an acetamide group instead of the tert-butyl group.

  • 4-Nitrophenol: A simpler compound with a nitro group and a hydroxyl group on a phenyl ring.

  • Tert-butyl phenyl carbamate: A compound with a tert-butyl group and a carbamate group but without the nitro and chlorine substituents.

Uniqueness: Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5/c1-11(2,3)19-10(16)13-7-4-6(12)8(14(17)18)5-9(7)15/h4-5,15H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMWKUPTUBXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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